molecular formula C23H25N5 B2456976 N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-83-0

N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2456976
CAS No.: 902580-83-0
M. Wt: 371.488
InChI Key: SEJIFKYUDVYXGJ-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H25N5 and its molecular weight is 371.488. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Antagonists and Parkinson's Disease

One notable application of triazoloquinazolinamine derivatives is their potential as adenosine receptor antagonists, offering a promising avenue for treating Parkinson's disease. These compounds can modulate several physiological functions across different systems in the body, including the central nervous system, where they exhibit antidepressant properties and stimulate cognitive functions with reduced side effects. Their role in alleviating motor impairment symptoms associated with neurodegenerative diseases underscores their therapeutic potential in managing Parkinson's disease and possibly other central nervous system disorders (Abdel-Magid, 2014).

Antihistaminic Activity

Studies have demonstrated the antihistaminic potential of triazoloquinazolinamine derivatives, showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest that such compounds could serve as the basis for developing new classes of H1-antihistamines, offering an alternative with potentially lesser sedative effects compared to existing medications (Alagarsamy et al., 2008).

Anticancer Activity

The anticancer activity of triazoloquinazolinamine derivatives has been explored, with some compounds exhibiting significant cytotoxicity against various cancer cell lines. This suggests their potential utility as anticancer agents, contributing to the development of novel therapeutic strategies for cancer treatment (Driowya et al., 2016).

Antimicrobial and Anti-inflammatory Activities

These compounds have also shown promising antimicrobial activities against a spectrum of bacterial and fungal pathogens, indicating their potential in treating infectious diseases. Additionally, their anti-inflammatory properties further highlight their versatility and potential in drug development for addressing inflammatory conditions (Pandey et al., 2009).

Anticonvulsant Activity

The anticonvulsant activity evaluation of these derivatives has indicated their potential in treating seizures, with some compounds showing wide margins of safety and significant oral activity against seizures induced by various methods. This opens up possibilities for their use as novel anticonvulsant agents (Zhang et al., 2015).

Properties

IUPAC Name

N-(4-methylcyclohexyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-15-7-11-17(12-8-15)21-23-25-22(24-18-13-9-16(2)10-14-18)19-5-3-4-6-20(19)28(23)27-26-21/h3-8,11-12,16,18H,9-10,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJIFKYUDVYXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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